3-甲基苯甲酸-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

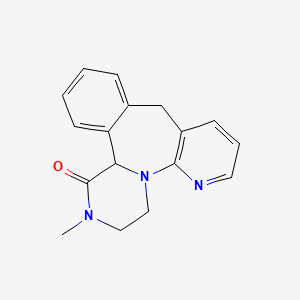

3-Methyl Hippuric Acid-d7 is a stable isotope labelled compound . It is a substituted labeled hippurate analog and is used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) . It is also referred to as m-methyl-hippuric acid and is a major product of xylene biotransformation in urine .

Molecular Structure Analysis

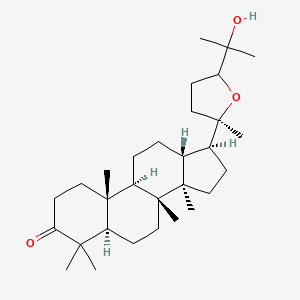

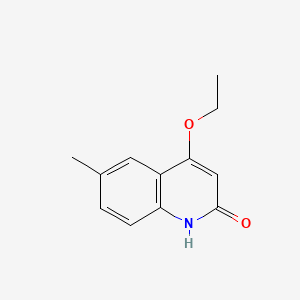

The molecular formula of 3-Methyl Hippuric Acid-d7 is C10H4D7NO3 . Its molecular weight is 200.24 . The SMILES representation is O=C(NCC(O)=O)C1=C([2H])C([2H])=C([2H])C(C([2H])([2H])[2H])=C1[2H] .科学研究应用

Biological Marker in Occupational Exposure Studies

3-Methyl Hippuric Acid-d7 is used as a biological marker in studies on occupational exposure to xylene, a common solvent. It serves as an indicator of xylene biotransformation in urine .

Substrate and Inhibitor in Enzymatic Studies

This compound is also employed as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM) , an enzyme involved in various biochemical processes .

Pharmacokinetic Model Development

It has been used in the development of physiologically based pharmacokinetic models for studying co-exposure to substances like m-xylene and ethanol .

Reference Material in Chemical Analysis

3-Methyl Hippuric Acid-d7 serves as a certified reference material for accurate and reliable data analysis in biochemical research .

作用机制

Target of Action

The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.

Mode of Action

3-Methyl Hippuric Acid-d7 acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.

Biochemical Pathways

Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.

Pharmacokinetics

It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 3-Methyl Hippuric Acid-d7’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.

未来方向

属性

IUPAC Name |

2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKNMHEIJUKEX-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl Hippuric Acid-d7 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)